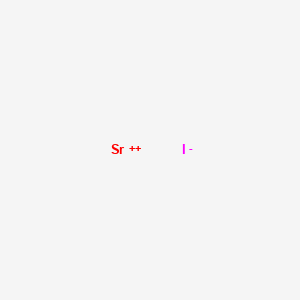
Strontium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium iodide is an inorganic compound with the chemical formula SrI₂. It is a salt composed of strontium and iodine. Strontium iodide is known for its ionic, water-soluble, and deliquescent properties. It forms a hexahydrate, SrI₂·6H₂O, and is used in various applications, including medicine and radiation detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium iodide can be synthesized by reacting strontium carbonate (SrCO₃) with hydroiodic acid (HI). The reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces strontium iodide, water, and carbon dioxide .
Industrial Production Methods: In industrial settings, strontium iodide is produced using similar methods but on a larger scale. The compound is typically synthesized in controlled environments to ensure purity and consistency. The vertical Bridgman technique is often used to grow large diameter strontium iodide crystals, especially when doped with europium for use in scintillation detectors .
Chemical Reactions Analysis
Types of Reactions: Strontium iodide undergoes various chemical reactions, including:
Substitution: Strontium iodide can react with other compounds in double displacement reactions. For example, it reacts with lithium sulfide (Li₂S) to form strontium sulfide (SrS) and lithium iodide (LiI): [ \text{Li}_2\text{S} + \text{SrI}_2 \rightarrow 2 \text{LiI} + \text{SrS} ]
Precipitation: When strontium iodide reacts with potassium sulfate (K₂SO₄), it forms potassium iodide (KI) and strontium sulfate (SrSO₄): [ \text{K}_2\text{SO}_4 + \text{SrI}_2 \rightarrow 2 \text{KI} + \text{SrSO}_4 ]
Common Reagents and Conditions: Common reagents used in reactions with strontium iodide include hydroiodic acid, lithium sulfide, and potassium sulfate. These reactions typically occur under standard laboratory conditions .
Major Products: The major products formed from reactions involving strontium iodide include strontium oxide, iodine, strontium sulfide, lithium iodide, potassium iodide, and strontium sulfate .
Scientific Research Applications
Strontium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology and Medicine: Strontium iodide is used in medicine as a substitute for potassium iodide. .
Industry: Europium-doped strontium iodide is used as a scintillation material for gamma-ray spectroscopy.
Environmental Science: Strontium-based nanoparticles are used in wastewater treatment and as gas sensors to detect toxic gases.
Mechanism of Action
The mechanism of action of strontium iodide varies depending on its application:
Comparison with Similar Compounds
Strontium iodide can be compared with other similar compounds, such as:
- Strontium Fluoride (SrF₂)
- Strontium Chloride (SrCl₂)
- Strontium Bromide (SrBr₂)
- Beryllium Iodide (BeI₂)
- Magnesium Iodide (MgI₂)
- Calcium Iodide (CaI₂)
- Barium Iodide (BaI₂)
Uniqueness: Strontium iodide is unique due to its high solubility in water, deliquescent nature, and its use in scintillation detectors. Its ability to form large, high-quality crystals makes it particularly valuable in radiation detection applications .
Properties
Molecular Formula |
ISr+ |
|---|---|
Molecular Weight |
214.52 g/mol |
IUPAC Name |
strontium;iodide |
InChI |
InChI=1S/HI.Sr/h1H;/q;+2/p-1 |
InChI Key |
DDIQUBSPMHUQDY-UHFFFAOYSA-M |
Canonical SMILES |
[Sr+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















